molecular formula C11H11BrN4OS B3462036 N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide

N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide

Cat. No. B3462036
M. Wt: 327.20 g/mol
InChI Key: LJVBRFXPICFQBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, “5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol”, was synthesized by reacting 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide and anhydrous potassium carbonate in N,N-dimethylformamide . The mixture was stirred at room temperature for 12 hours, then water was gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the crystal structure of “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” was determined, and the compound was found to have a monoclinic crystal system with space group Pc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide” are not available in the resources I have access to .

Safety and Hazards

The safety and hazards associated with “N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide” are not available in the resources I have access to .

Future Directions

In terms of future directions, the synthesis, characterization, and potential applications of similar compounds continue to be areas of active research . Further studies could focus on the synthesis of “N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide” and its derivatives, as well as their potential applications in various fields.

properties

IUPAC Name

N-[3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBRFXPICFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
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N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 3
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N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 4
N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 5
N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 6
N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide

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